molecular formula C10H13NO5 B2480528 3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID CAS No. 1024018-61-8

3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID

Cat. No.: B2480528
CAS No.: 1024018-61-8
M. Wt: 227.216
InChI Key: VEFYNCARJPZMIK-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid is a chemical compound supplied as a dry powder for research applications in biological screening and lead optimization . It has a molecular weight of 227.22 and an empirical formula of C10H13NO5 . According to Lipinsky's Rule of Five, which helps assess a compound's potential as an orally active drug, this molecule has a logP of 1.194, 2 hydrogen bond donors, 5 hydrogen bond acceptors, and a polar surface area (PSA) of 88. These properties are key considerations in early-stage drug discovery for predicting absorption and permeability . The compound features a furan ring, a structural motif found in a variety of bioactive molecules and pharmaceuticals . Compounds with furan rings are frequently explored for their antimicrobial properties and as intermediates in the synthesis of more complex chemical entities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c1-15-10(14)8(5-9(12)13)11-6-7-3-2-4-16-7/h2-4,8,11H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFYNCARJPZMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664243
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction time, solvent, and amounts of substrates are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and effective coupling reagents suggests that scalable production could be feasible with further optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .

Scientific Research Applications

3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(FURAN-2-YLMETHYL)AMINO]-4-METHOXY-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The furan ring and amino group are key functional groups that enable the compound to bind to various biological targets, potentially inhibiting or activating specific pathways . Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name Substituent at Position 3 Substituent at Position 4 Backbone Modifications
Target Compound (Furan-2-ylmethyl)amino Methoxy-oxo Butanoic acid
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Carboxymethyl-sulfanyl (thioether linkage) Oxo-aryl Butanoic acid
4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic acid Oxo-(3-trifluoromethylphenyl)amino Butanoic acid
(S)-2-(Fmoc-amino)-4-methoxy-4-oxobutanoic acid Fmoc-protected amino Methoxy-oxo Butanoic acid (chiral S-configuration)

Key Observations :

  • The target compound’s 3-amino-furanmethyl group distinguishes it from sulfanyl () and trifluoromethylphenyl () analogs.
  • The 4-methoxy-oxo moiety contrasts with the oxo-aryl () and oxo-aminophenyl () groups, impacting electronic and steric properties.
  • Chirality is noted in (S-configuration), whereas the target compound’s stereochemistry is unspecified but may exist as a racemic mixture if synthesized without enantioselective methods .

Reactivity Insights :

  • The furan ring in the target compound may undergo electrophilic substitution, whereas trifluoromethyl groups () resist such reactions.
  • The methoxy group (target and ) could enhance stability against hydrolysis compared to oxo groups ().

Physicochemical and Electronic Properties

Table 2: Comparative Properties

Property Target Compound Compound Compound Compound
Solubility Moderate (polar groups) Low (aryl, thioether) Low (CF3 group) High (Fmoc, methoxy)
Acidity (pKa) ~3.5 (carboxylic acid) ~3.5 (carboxylic acid) ~3.5 (carboxylic acid) ~3.5 (carboxylic acid)
Aromatic Interactions Strong (furan π-system) Weak (aryl) Moderate (CF3-phenyl) Weak (Fmoc)
Thermal Stability High (methoxy stabilizes) Moderate (thioether labile) High (CF3 inert) Moderate (Fmoc degrades at high T)

Electronic Effects :

  • The furan ring (electron-rich) may enhance nucleophilicity at the amino group, while trifluoromethyl () is electron-withdrawing, reducing reactivity .
  • Methoxy (electron-donating) vs. oxo (electron-withdrawing) groups influence the electron density of the butanoic acid backbone.

Analytical Characterization

  • X-ray Crystallography : SHELX programs () are widely used for resolving crystal structures of small molecules like these .
  • Wavefunction Analysis: Tools like Multiwfn () can compare electron localization, electrostatic potentials, and bond orders between the target and analogs .
  • Chiral Analysis : ’s S-configuration highlights the need for chiral chromatography or circular dichroism if enantiopure synthesis is pursued.

Biological Activity

3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid, also known by its CAS number 138780-84-4, is an organic compound featuring a furan ring, an amino group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound's structure is characterized by the following features:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological activity.
  • Amino Group : Imparts basic properties and allows for interactions with various biological molecules.
  • Carboxylic Acid Group : Provides acidic properties and can participate in hydrogen bonding.

Synthesis

The synthesis of this compound typically involves:

  • Reaction of furan-2-carbaldehyde with an appropriate amine under controlled conditions.
  • Utilization of catalysts to enhance yield and purity.
  • Implementation of green chemistry principles for sustainable production methods.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the furan moiety is believed to enhance this property by disrupting microbial cell membranes or interfering with metabolic pathways.

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. It has been shown to:

  • Induce apoptosis in cancer cells through activation of specific signaling pathways.
  • Inhibit tumor growth in various cancer models, suggesting a mechanism involving the modulation of cellular proliferation and survival pathways.

The exact mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes and Receptors : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : It may influence pathways related to cell growth, apoptosis, and immune responses.

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against Gram-positive and Gram-negative bacteria.
Cancer Cell Line StudyShowed dose-dependent inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency.

Research Findings

  • Antimicrobial Studies : In vitro assays revealed that derivatives of this compound possess a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibiotic agent .
  • Anticancer Mechanisms : Investigations into its anticancer properties revealed that it can induce cell cycle arrest and apoptosis in several cancer types, including breast and colon cancer .

Q & A

Q. Table 1: Example Reaction Conditions

ParameterCondition
Coupling AgentEDCl/HOBt (1.2 equiv each)
SolventAnhydrous DMF, 0°C to RT, 12 hours
Yield (Crude)65–75%
Final Purity (HPLC)>97%

Basic: What analytical methods are critical for structural confirmation and purity assessment?

Methodological Answer:

  • HPLC-UV : Use a C18 column (250 mm × 4.6 mm) with acetonitrile/water gradient (0.1% TFA) and UV detection at 254 nm. This method resolves impurities (<0.5% total) and confirms retention time consistency .
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies key functional groups (e.g., methoxy singlet at ~3.3 ppm, furan protons at 6.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical for C₁₁H₁₃NO₅: 251.08 g/mol) with <2 ppm error .

Q. Table 2: Typical HPLC Parameters

ColumnMobile PhaseFlow RateDetection
C18 (250 × 4.6 mm)Acetonitrile/Water + 0.1% TFA1.0 mL/minUV 254 nm

Advanced: How can competing reactivity of the methoxy and oxo groups be managed during synthesis?

Methodological Answer:
The methoxy group’s electron-donating nature may destabilize the oxo group during acidic/basic conditions. Mitigation strategies include:

  • pH Control : Conduct reactions under neutral or mildly acidic conditions (pH 4–6) to prevent hydrolysis of the ester group .
  • Protection/Deprotection : Temporarily protect the oxo group as a ketal (e.g., using ethylene glycol) during amine coupling, followed by acidic deprotection .
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to stabilize the oxo group while promoting amide bond formation .

Advanced: How should researchers resolve contradictions in reported impurity profiles?

Methodological Answer:
Discrepancies in impurity data (e.g., oxidation byproducts vs. unreacted starting materials) require cross-validation:

Multi-Method Analysis : Combine HPLC-UV with LC-MS to distinguish isobaric impurities .

Stability Studies : Accelerated degradation (40°C/75% RH for 14 days) identifies labile functional groups (e.g., ester hydrolysis under high humidity) .

Batch-Specific COA : Compare Certificate of Analysis data across suppliers to trace impurity sources (e.g., residual solvents vs. synthetic intermediates) .

Advanced: What computational approaches predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes containing hydrophobic pockets (e.g., kinases), leveraging the furan ring’s π-π stacking potential .
  • QSAR Modeling : Correlate structural features (e.g., logP, H-bond acceptors) with activity data from analogous 4-oxobutanoic acid derivatives .
  • ADMET Prediction : SwissADME estimates bioavailability (e.g., high gastrointestinal absorption due to moderate logP ~1.5) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation of the oxo group.
  • Humidity : Use desiccants (silica gel) to avoid ester hydrolysis, as observed in structurally similar compounds under high humidity .
  • Solvent Compatibility : Dissolve in DMSO for biological assays (stable for >6 months at –80°C) .

Advanced: How can enantiomeric purity be ensured if stereoisomers form during synthesis?

Methodological Answer:
While the target compound lacks chiral centers, side reactions (e.g., furan ring opening) may generate stereoisomers. Strategies include:

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol to resolve unintended stereoisomers .
  • Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to detect conformational changes .

Advanced: What in vitro assays are suitable for evaluating enzyme inhibition potential?

Methodological Answer:

  • Kinase Inhibition Assay : Use a fluorescence-based ADP-Glo™ kinase assay (e.g., against PKA or PKC isoforms) with ATP concentrations varying from 1–100 µM .
  • Protease Activity Assay : Measure hydrolysis of fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in the presence of the compound at 10–100 µM .

Q. Table 3: Example Assay Conditions

Assay TypeSubstrateDetection MethodIC₅₀ Calculation
Kinase InhibitionATP/Peptide substrateLuminescenceNonlinear regression
Protease InhibitionZ-Gly-Gly-Arg-AMCFluorescence (Ex/Em: 380/460 nm)GraphPad Prism

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